2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide
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Overview
Description
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a dimethoxyphenyl group, and a methoxyphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile
- 2-cyano-3-(4-methoxyphenyl)propanamide
- 2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide
Uniqueness
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide is unique due to the presence of both dimethoxyphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-16-6-4-15(5-7-16)21-19(22)14(12-20)10-13-11-17(24-2)8-9-18(13)25-3/h4-9,11,14H,10H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGDKRQHANDTQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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